molecular formula C9H8BrNO2S B3187187 3-((4-Bromophenyl)sulfonyl)propanenitrile CAS No. 14223-23-5

3-((4-Bromophenyl)sulfonyl)propanenitrile

Cat. No.: B3187187
CAS No.: 14223-23-5
M. Wt: 274.14 g/mol
InChI Key: RYSFIXLXIPDHST-UHFFFAOYSA-N
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Description

3-((4-Bromophenyl)sulfonyl)propanenitrile is an organic compound with the molecular formula C9H8BrNO2S and a molecular weight of 274.13 g/mol . It is characterized by the presence of a bromophenyl group attached to a sulfonyl group, which is further connected to a propanenitrile moiety. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Bromophenyl)sulfonyl)propanenitrile typically involves the reaction of 4-bromobenzenesulfonyl chloride with acrylonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

[ \text{4-Bromobenzenesulfonyl chloride} + \text{Acrylonitrile} \xrightarrow{\text{Base}} \text{this compound} ]

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the process generally involves large-scale synthesis using similar reaction conditions as described above. The reaction is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((4-Bromophenyl)sulfonyl)propanenitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromophenyl group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The sulfonyl group can be oxidized to a sulfone using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted sulfonyl derivatives.

    Reduction: Formation of 3-((4-Bromophenyl)sulfonyl)propanamine.

    Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

3-((4-Bromophenyl)sulfonyl)propanenitrile is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-((4-Bromophenyl)sulfonyl)propanenitrile is not fully elucidated. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl group may play a crucial role in binding to these targets, while the bromophenyl group could enhance the compound’s affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzenesulfonyl Chloride: A precursor in the synthesis of 3-((4-Bromophenyl)sulfonyl)propanenitrile.

    3-((4-Chlorophenyl)sulfonyl)propanenitrile: A structurally similar compound with a chlorine atom instead of bromine.

    3-((4-Methylphenyl)sulfonyl)propanenitrile: A similar compound with a methyl group instead of bromine.

Uniqueness

This compound is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interactions with biological targets.

Properties

CAS No.

14223-23-5

Molecular Formula

C9H8BrNO2S

Molecular Weight

274.14 g/mol

IUPAC Name

3-(4-bromophenyl)sulfonylpropanenitrile

InChI

InChI=1S/C9H8BrNO2S/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11/h2-5H,1,7H2

InChI Key

RYSFIXLXIPDHST-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)CCC#N)Br

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCC#N)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of sodium 4-bromophenylsulfinate dihydrate (130 g, 0.53 mol) in water (600 mL) was added acrylonitrile (70 mL, 1.07 mol) and acetic acid (62 mL, 1.07 mol). The reaction was stirred for 1.5 h at 100° C. then cooled to room temperature. The solid was filtered off, washed thoroughly with water and dried over P2O5 to give 3-[(4-bromophenyl)sulfonyl]propanenitrile (125 g). δH (400 MHz, CDCl3): 7.27–7.22 (4H, m), 2.85 (2H, t, J 7.6), 2.30 (2H, t, J 7.6).
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